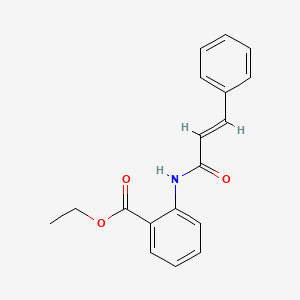![molecular formula C18H25F3N2O3 B5687216 (3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol, commonly known as TFMB, is a synthetic compound used in scientific research for its potential therapeutic properties. TFMB is a bipiperidine derivative and has been shown to have a wide range of biological effects, including analgesic, anti-inflammatory, and anti-addictive properties.
作用機序
The exact mechanism of action of TFMB is not fully understood, but it is believed to act on multiple targets in the central nervous system. TFMB has been shown to bind to mu-opioid receptors, which are involved in pain perception and addiction. TFMB also acts on the GABAergic system, which is involved in the regulation of anxiety and mood. Additionally, TFMB has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
TFMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the blood, indicating its anti-inflammatory properties. TFMB has also been shown to increase the levels of endogenous opioids in the brain, which may contribute to its analgesic effects. Additionally, TFMB has been shown to reduce the levels of stress hormones such as cortisol, indicating its potential use as an anxiolytic.
実験室実験の利点と制限
One of the major advantages of using TFMB in lab experiments is its wide range of biological effects. TFMB has been shown to have analgesic, anti-inflammatory, and anti-addictive properties, making it a useful tool for studying these processes. Additionally, TFMB has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using TFMB in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.
将来の方向性
There are several future directions for research on TFMB. One area of interest is the development of more potent analogs of TFMB with longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of TFMB and its potential therapeutic applications. TFMB has also been investigated for its potential use in treating addiction to opioids and other drugs, and further research is needed to determine its effectiveness in this area. Finally, TFMB may have potential applications in the treatment of other conditions such as anxiety and depression, and further research is needed to explore these possibilities.
合成法
TFMB can be synthesized using a modified version of the Strecker synthesis. The starting materials for the synthesis are p-trifluoromethoxybenzaldehyde and 4-piperidone hydrochloride. The reaction involves the condensation of these two compounds with ammonium chloride and potassium cyanide in the presence of sulfuric acid. The resulting product is then hydrolyzed to yield TFMB.
科学的研究の応用
TFMB has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic properties in animal models of pain, including neuropathic pain and inflammatory pain. TFMB has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis. Additionally, TFMB has been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O3/c19-18(20,21)26-15-3-1-13(2-4-15)11-22-8-7-16(17(25)12-22)23-9-5-14(24)6-10-23/h1-4,14,16-17,24-25H,5-12H2/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWKBNYUUMKVGT-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]](/img/structure/B5687156.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5687162.png)

![4-azepan-1-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxobutanamide](/img/structure/B5687180.png)
![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)

![4-[(1,3-benzothiazol-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5687209.png)
![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B5687218.png)
![1-(2-{1-(2,5-dimethylphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}ethyl)-5-methyl-1H-tetrazole](/img/structure/B5687230.png)
![methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)